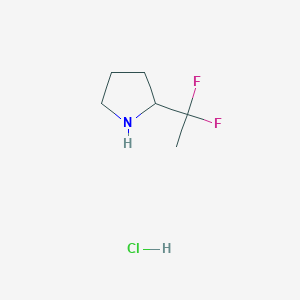
7-(2-chlorobenzyl)-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine this .Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes. This could include its reactivity with other substances, its stability under various conditions, and any notable reaction mechanisms .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability .Wissenschaftliche Forschungsanwendungen
Cardiovascular Activity
Research has shown that derivatives of purine-dione, closely related to the specified compound, have been synthesized and tested for their cardiovascular effects. These compounds displayed significant prophylactic antiarrhythmic activity and hypotensive effects, indicating their potential utility in cardiovascular disease management (Chłoń-Rzepa et al., 2004).
Psychotropic Activity
Further studies introduced modifications to purine-dione derivatives, exploring their affinity and selectivity towards serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7), which are crucial targets for psychotropic drugs. Selected compounds demonstrated antidepressant-like and anxiolytic-like activities in animal models, highlighting the therapeutic potential of these compounds in treating mood disorders (Chłoń-Rzepa et al., 2013).
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the requested compound, were synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Some derivatives exhibited potent cytotoxic effects, suggesting their potential as chemotherapeutic agents (Deady et al., 2003).
Chemical and Structural Analysis
Detailed structural analyses of related purine-dione compounds have been conducted to understand their molecular geometry, bonding, and potential interactions that could influence their biological activities. These studies provide essential insights into designing more effective drugs based on purine-dione derivatives (Karczmarzyk et al., 1995).
Wirkmechanismus
If the compound is biologically active, this would involve a discussion of how it interacts with biological systems. This could include its mode of action at the molecular level, its pharmacokinetics (how it’s absorbed, distributed, metabolized, and excreted by the body), and any biological effects it has .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(ethylamino)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O2/c1-4-18-15-19-13-12(14(23)21(3)16(24)20(13)2)22(15)9-10-7-5-6-8-11(10)17/h5-8H,4,9H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQCWYRKHIYFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

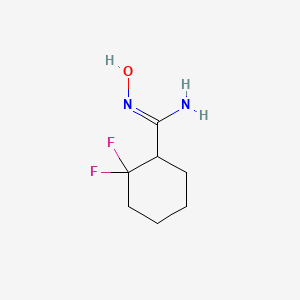

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2876780.png)

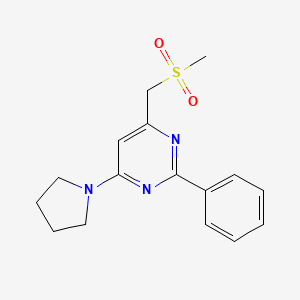
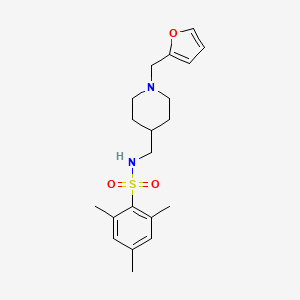
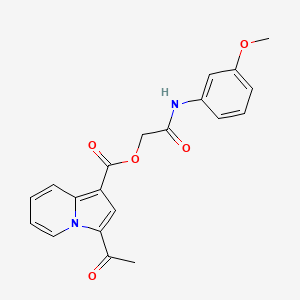


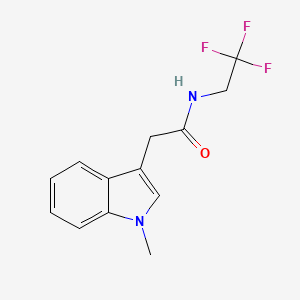
![N-(5-chloro-2,4-dimethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2876791.png)
![N-(2-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2876793.png)
![2-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]propanamide](/img/structure/B2876794.png)
